In-depth Technical Guide: Synthesis and Characterization of 11-Thiohomoaminopterin
In-depth Technical Guide: Synthesis and Characterization of 11-Thiohomoaminopterin
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Thiohomoaminopterin is a potent analog of aminopterin (B17811), a folic acid antagonist used in chemotherapy. The replacement of the N10-CH group with a sulfur atom in the C9-N10 bridge of the aminopterin structure offers a unique modification to the molecule's chemical and biological properties. This technical guide provides a comprehensive overview of the synthesis and characterization of 11-Thiohomoaminopterin, based on available scientific literature. Due to the limited public availability of the primary synthesis and characterization data, this guide outlines the logical synthetic pathway based on related folate analog syntheses and highlights the characterization techniques that would be employed.
Introduction
Folate analogs, or antifolates, are a class of drugs that interfere with the metabolic pathways of folic acid, primarily by inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA, thereby arresting cell growth and proliferation. This mechanism has made them crucial agents in cancer chemotherapy.
11-Thiohomoaminopterin is a structural analog of aminopterin where the nitrogen at the 10th position is replaced by a sulfur atom, and a methylene (B1212753) group is inserted between the pteridine (B1203161) ring and the p-aminobenzoylglutamate moiety. This modification in the C9-N10 bridge region significantly impacts the molecule's conformation and its interaction with target enzymes.
Synthetic Pathway
The synthesis of 11-Thiohomoaminopterin follows a convergent approach, involving the preparation of a pteridine-containing fragment and a modified p-aminobenzoyl-L-glutamate moiety, followed by their coupling.
Synthesis of Key Intermediates
The synthesis of 11-Thiohomoaminopterin requires two key intermediates:
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2,4-Diamino-6-(bromomethyl)pteridine: This reactive pteridine derivative serves as the core heterocyclic component.
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Diethyl p-thiobenzoyl-L-glutamate: This intermediate introduces the thioamide functionality and the L-glutamate tail.
Proposed Synthesis of 11-Thiohomoaminopterin
The final step in the synthesis involves the coupling of the two key intermediates.
Disclaimer: The following experimental protocols are proposed based on analogous chemical reactions and may require optimization.
Experimental Protocol: Synthesis of 11-Thiohomoaminopterin
Materials:
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2,4-Diamino-6-(bromomethyl)pteridine
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Diethyl p-thiobenzoyl-L-glutamate
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Anhydrous Dimethylformamide (DMF)
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Triethylamine (B128534) (TEA) or other suitable non-nucleophilic base
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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In a round-bottom flask under an inert atmosphere, dissolve diethyl p-thiobenzoyl-L-glutamate in anhydrous DMF.
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Add an equimolar amount of triethylamine to the solution and stir for 15-30 minutes at room temperature.
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To this solution, add a solution of 2,4-diamino-6-(bromomethyl)pteridine in anhydrous DMF dropwise over 30 minutes.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The crude product is then subjected to saponification to hydrolyze the ethyl esters of the glutamate (B1630785) moiety. This is typically achieved by treatment with a mild base such as sodium hydroxide (B78521) in a mixture of water and a miscible organic solvent (e.g., methanol (B129727) or ethanol).
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The reaction mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).
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The solution is then neutralized with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the final product, 11-Thiohomoaminopterin.
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The precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.
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Further purification can be achieved by recrystallization or column chromatography.
Characterization
A thorough characterization of the synthesized 11-Thiohomoaminopterin is crucial to confirm its identity, purity, and structure. The following analytical techniques would be employed:
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectroscopy would be used to confirm the presence and connectivity of protons in the molecule, including the aromatic protons of the pteridine and benzoyl rings, the methylene bridge protons, and the protons of the glutamate moiety.
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¹³C NMR spectroscopy would provide information about the carbon skeleton of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition.
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): HPLC is a critical technique for assessing the purity of the final compound. A suitable reversed-phase column with a gradient elution of water and acetonitrile (B52724) containing a small amount of trifluoroacetic acid (TFA) would likely be used.
Elemental Analysis
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Elemental analysis for Carbon, Hydrogen, Nitrogen, and Sulfur would be performed to determine the empirical formula of the synthesized compound and compare it with the calculated values.
Quantitative Data
Due to the inaccessibility of the primary research article, no specific quantitative data for the synthesis and characterization of 11-Thiohomoaminopterin can be provided at this time. The following tables are placeholders for the type of data that would be collected and presented.
Table 1: Synthesis Yields of Intermediates and Final Product
| Compound | Starting Material(s) | Molar Ratio | Reaction Conditions | Yield (%) |
| Diethyl p-thiobenzoyl-L-glutamate | Diethyl p-aminobenzoyl-L-glutamate | - | Lawesson's reagent, Toluene, reflux | Data not available |
| 11-Thiohomoaminopterin | 2,4-Diamino-6-(bromomethyl)pteridine, Diethyl p-thiobenzoyl-L-glutamate | 1:1.1 | DMF, TEA, RT | Data not available |
Table 2: Characterization Data for 11-Thiohomoaminopterin
| Analysis | Method | Result |
| Melting Point | Capillary Method | Data not available |
| ¹H NMR (DMSO-d₆, 400 MHz) | NMR Spectroscopy | Data not available |
| ¹³C NMR (DMSO-d₆, 100 MHz) | NMR Spectroscopy | Data not available |
| Mass Spectrometry | HRMS (ESI+) | Data not available |
| Elemental Analysis | C, H, N, S | Data not available |
| HPLC Purity | Reversed-phase HPLC | Data not available |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway affected by antifolates and a typical workflow for their synthesis and characterization.
Caption: Inhibition of Dihydrofolate Reductase by 11-Thiohomoaminopterin.
Caption: General workflow for the synthesis and characterization of 11-Thiohomoaminopterin.
Conclusion
11-Thiohomoaminopterin represents an intriguing modification of the classical antifolate structure. While the detailed experimental data for its synthesis and characterization are not widely available, this guide provides a scientifically sound, proposed pathway and outlines the necessary analytical methods for its comprehensive evaluation. Further research and access to primary literature are required to fully elucidate the specific protocols and quantitative data associated with this compound. The information presented here serves as a valuable resource for researchers interested in the design and development of novel antifolate agents.
